Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
Cidofovir dihydrate
CAS No.: 149394-66-1
Cat. No.: VC0003107
Molecular Formula: C8H16N3O7P
Molecular Weight: 297.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 149394-66-1 |
---|---|
Molecular Formula | C8H16N3O7P |
Molecular Weight | 297.20 g/mol |
IUPAC Name | [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate |
Standard InChI | InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1 |
Standard InChI Key | KLJYJZIIJLYJNN-RGMNGODLSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O |
SMILES | C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O |
Canonical SMILES | C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O |
Appearance | White powder |
Colorform | Fluffy white powder White crystalline powde |
Melting Point | 260 °C (dec) 480 °C |
Chemical and Pharmacological Profile of Cidofovir Dihydrate
Structural Characteristics
Cidofovir dihydrate (chemical formula: ) is the hydrated form of cidofovir, featuring two water molecules in its crystalline structure . The anhydrous form has a molecular weight of 279.187 g/mol, while the dihydrate form increases to 315.218 g/mol . Its structure includes a phosphonate group linked to a cytosine analogue, enabling direct incorporation into viral DNA without requiring initial phosphorylation .
Mechanism of Action
Cidofovir dihydrate exerts its antiviral effects through selective inhibition of viral DNA polymerase. Intracellularly, it is metabolized to cidofovir diphosphate, which competes with endogenous nucleotides for incorporation into viral DNA . Biochemical studies demonstrate that cidofovir diphosphate inhibits CMV DNA polymerase at concentrations 8- to 600-fold lower than those required to inhibit human DNA polymerases (α, β, γ) . Incorporation into the DNA chain terminates elongation, reducing viral replication efficiency .
Table 1: Key Pharmacodynamic Properties
Pharmacokinetics and Nephrotoxicity Mitigation
Absorption and Excretion
Following intravenous administration, cidofovir dihydrate exhibits linear pharmacokinetics, with >90% excreted unchanged in urine within 24 hours . Renal clearance involves glomerular filtration and tubular secretion via organic anion transporters (OATs) . Prolonged intracellular retention (half-life: 17–65 hours) permits biweekly dosing despite rapid plasma clearance .
Nephrotoxicity and Probenecid Coadministration
Nephrotoxicity, the primary adverse effect, arises from proximal tubular cell uptake via OATs, leading to tubular necrosis . Hyperhydration (1–2 L saline pre-/post-infusion) and probenecid (2 g pre-dose, 1 g at 2/8 hours post-dose) reduce renal exposure by inhibiting OAT-mediated uptake . Clinical trials report a 13–26% incidence of serum creatinine elevation, typically reversible with dose adjustment .
Clinical Applications and Efficacy
FDA-Approved Indication: CMV Retinitis
Cidofovir dihydrate is approved for CMV retinitis in AIDS patients, achieving viral suppression in 67–85% of cases in pivotal trials . A retrospective cohort study noted iritis in 26% of patients (11/43), with bilateral involvement in 55% (6/11) . Hypotony, observed in 9% (4/43), was managed with topical corticosteroids without discontinuing therapy .
Off-Label Uses in Transplant Recipients
Adverse Event | Incidence (Cidofovir vs. Placebo) | Management Strategy |
---|---|---|
Nephrotoxicity | 13–26% | Probenecid, hyperhydration |
Iritis/Uveitis | 26% | Topical corticosteroids |
Hypotony | 9% | Intraocular pressure monitoring |
Neutropenia | <5% | Dose reduction |
Emerging Research and Future Directions
Dose Optimization Studies
Ongoing trials explore low-dose regimens (e.g., 0.25 mg/kg biweekly) to mitigate nephrotoxicity while maintaining efficacy . Pharmacodynamic modeling suggests that intracellular drug accumulation permits lower plasma concentrations to achieve therapeutic effects .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume